Titanium(IV) oxide sulfate sulfuric acid hydrate finds application in scientific research as a precursor for catalysts. The presence of titanium(IV) and its unique interaction with sulfuric acid creates a reactive environment suitable for promoting specific chemical reactions. One example describes its use in understanding the interaction of oxocarbonic anions (compounds containing carbon and oxygen) with highly charged metal ions using a technique called Resonance Raman spectroscopy []. This research helps scientists understand the fundamental mechanisms of these interactions, which can be crucial in designing new catalysts for various industrial processes.
Another research application involves the synthesis of advanced materials. Titanium(IV) oxide sulfate sulfuric acid hydrate serves as a precursor for the preparation of stable amorphous titanium oxide hollow microspheres []. These microspheres have unique properties due to their hollow structure and high surface area, making them interesting for applications in areas like catalysis, drug delivery, and energy storage. Research in this field explores the potential of these materials for various technological advancements.
Titanium(IV) oxide sulfate sulfuric acid hydrate, also known as titanium(IV) oxysulfate or titanyl sulfate, is a chemical compound with the molecular formula . Its molecular weight is approximately 177.94 g/mol, and it is typically encountered as a powder. This compound is characterized by its distinctive properties, including its role as a precursor in various
Titanium(IV) oxide sulfate can be synthesized through several methods:
Titanium(IV) oxide sulfate has a range of applications across various industries:
Studies on the interactions of titanium(IV) oxide sulfate with other compounds indicate that it can form stable complexes with various ligands, enhancing its utility in catalysis and materials science. Interactions with biological molecules have not been extensively studied, but preliminary research suggests potential applications in drug formulation due to its compatibility with biological systems .
Compound Name | Formula | Unique Features |
---|---|---|
Titanium Dioxide | TiO₂ | Widely used as a pigment; less soluble than TiOSO₄ |
Titanium(IV) Chloride | TiCl₄ | Highly reactive; used mainly in organometallic chemistry |
Titanium(IV) Sulfate | Ti(SO₄)₂ | Soluble salt; used primarily for titanium recovery |
Titanium(III) Oxide | Ti₂O₃ | Different oxidation state; used as a semiconductor |
Titanium(IV) oxide sulfate's unique combination of solubility, stability, and reactivity makes it particularly valuable for specific industrial applications that require these properties .
Direct sulfation involves reacting titanium-bearing precursors with concentrated sulfuric acid under controlled conditions. Industrial-scale production typically employs ilmenite (FeTiO₃) or titanium slag as raw materials, which undergo digestion with 85–98% H₂SO₄ at 110–150°C. The exothermic reaction proceeds as:
$$
\text{FeTiO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{FeSO}4 + \text{TiOSO}4 + 2\text{H}2\text{O}
$$
Key factors influencing yield and purity include:
Table 1: Comparative Analysis of Direct Sulfation Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Temperature | 110–130°C | 130–150°C |
H₂SO₄ Concentration | 85–90% | 92–98% |
Reaction Time | 4–6 hours | 8–12 hours |
Yield | 78–85% | 89–93% |
Post-sulfation, the TiOSO₄ solution is purified via vacuum filtration to remove iron sulfates and insoluble residues. X-ray diffraction (XRD) confirms the formation of the monoclinic TiOSO₄ phase (JCPDS 04-011-4951).
Chlorosulfonic acid (ClSO₃H) enables precise sulfate incorporation into the TiO₂ lattice, producing highly acidic TiOSO₄ nanocrystals. The reaction mechanism involves:
$$
\text{TiO}2 + 2\text{ClSO}3\text{H} \rightarrow \text{TiOSO}4 + \text{H}2\text{O} + 2\text{HCl} \uparrow
$$
Transmission electron microscopy (TEM) reveals 10–15 nm crystallites with lattice fringes matching TiOSO₄ (d-spacing = 3.48 Å). Thermogravimetric analysis (TGA) shows sulfate stability up to 400°C, with SO₃ evolution commencing at 450°C.
Table 2: Crystallization Parameters and Outcomes
Parameter | Value |
---|---|
Crystallite Size (XRD) | 12.8 ± 2.3 nm |
Surface Acidity (NH₃-TPD) | 1.24 mmol/g |
Pore Volume (BET) | 0.45 cm³/g |
This method achieves 97.1% esterification efficiency in biodiesel production, underscoring its catalytic superiority over surface-sulfated TiO₂.
Surfactant-assisted synthesis creates ordered mesopores (2–50 nm) by leveraging self-assembled micelles as structural templates. While direct studies on TiOSO₄ are limited, sulfate-functionalized TiO₂ systems suggest viable pathways:
Small-angle X-ray scattering (SAXS) of analogous systems reveals hexagonal pore ordering (p6mm symmetry) with 8.2 nm average pore diameter. Sulfate groups stabilize the framework by coordinating to Ti₄+ centers, reducing anatase-rutile phase transitions.
Table 3: Mesoporous Material Properties
Property | Surfactant-Templated | Conventional |
---|---|---|
Surface Area (BET) | 220 m²/g | 50 m²/g |
Pore Volume | 0.67 cm³/g | 0.18 cm³/g |
Acid Site Density | 0.98 sites/nm² | 0.32 sites/nm² |
In photocatalytic trials, mesoporous TiOSO₄ degrades organophosphates 10–30× faster than non-porous analogs due to enhanced reactant diffusion.